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CVT-313 crystal structure with CDK2 PDB 6INL
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Structural Overview and Key Interactions

The table below summarizes the core structural and binding data for the CDK2-CVT-313 complex from
PDB entry 6INL.

Aspect Details

PDB ID 6INL [1]

Resolution 1.75 A [1]

Bound Ligand CVT-313[1]

Biological Assay (ICso) 0.5 pM (in vitro), 1.2 uM (A549 cell line) [2] [3]
Direct Interactions Leu83, Asp86, Aspl145 [3]

Water-Mediated Interactions Asnl132 [3]

Binding Mode ATP-competitive (Type | inhibitor) [2] [3]

CVT-313 binds to the ATP-binding pocket of CDK2 in its active conformation, classifying it as a type I
inhibitor [3]. The binding is characterized by direct hydrogen bonds with the key residues Leu83, Asp86,

and Aspl145 in the kinase's active site, and is further stabilized by a water-mediated hydrogen bond to
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Asn132 [3]. This network explains the compound's selectivity, as it shows much weaker inhibition of CDK1
and CDK4 [2].

Experimental Methodology

The determination of the 6INL structure involved key steps in protein preparation, crystallization, and data

collection.

Crystallization ConditionsT

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7397463/
https://pubmed.ncbi.nlm.nih.gov/9360999/
https://www.smolecule.com/products/s524588?utm_src=pdf-body-img
https://www.smolecule.com/products/s524588?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Figure 1. Experimental workflow for determining the CDK2-CVT-313 crystal structure.

e Protein Expression and Purification: Full-length human CDK2 (amino acids 1-298) was cloned into
a pET-21a vector and expressed in E. coli BL21(DE3) cells. The protein was purified using Ni-NTA
affinity chromatography (since the construct included a His-tag) followed by further purification via
size-exclusion chromatography [3].

¢ Crystallization: Crystals of the CDK2-CVT-313 complex were obtained using the vapor diffusion,
hanging drop method at 298 K. The crystallization condition contained 0.1 M Tris pH 8.0, 0.1 M
NacCl, and 20% PEG monomethyl ether 550 [4] [5].

o Data Collection and Refinement: X-ray diffraction data were collected at 100 K on the MX2
beamline of the Australian Synchrotron to a resolution of 1.75 A. The structure was solved by
molecular replacement using PDB entry 3QXP as the starting model. Refinement was carried out
with REFMAC, and data processing used XDS and SCALEPACK [1] [4] [5].

Biological Context and Significance

The biological effects of CVT-313 are best understood in the context of the CDK2 signaling pathway. The
diagram below illustrates how CVT-313 inhibits CDK2 to induce cell cycle arrest.

Figure 2. CVT-313 mechanism: inhibiting CDK2-mediated cell cycle progression.

¢ Mechanism of Cell Cycle Arrest: CDK2, in complex with cyclin E, is essential for the G1 to S phase
transition of the cell cycle. Its primary function is to phosphorylate the retinoblastoma protein (Rb),
which releases E2F transcription factors and allows the cell to progress into S phase [3]. By
competitively inhibiting ATP binding, CVT-313 prevents Rb hyperphosphorylation, leading to cell
cycle arrest at the G1/S boundary [2] [6].

e Cellular and Preclinical Evidence: In cell-based assays, CVT-313 inhibits the proliferation of various
human, mouse, and rat cell lines with I1Cso values ranging from 1.25 to 20 pM [2] [6]. Furthermore, in
a rat carotid artery model of restenosis (a form of pathological blood vessel narrowing), a single
local application of CVT-313 resulted in a dramatic reduction of neointima formation by over 80%,
demonstrating its potency in suppressing aberrant cell proliferation in vivo [2] [6].

Research Applications and Future Directions

The high-resolution structure of the CDK2/CVT-313 complex is a valuable tool for structure-based drug

design [1] [3]. The detailed interaction map reveals opportunities to synthesize novel analogs of CVTI-313
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that could form additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket,

potentially leading to inhibitors with enhanced biochemical and cellular potency [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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